Perfluoro-2-methylpentane

Thermal management Two-phase cooling Fluorinated solvents

Specialty PFC isomers exhibit variability in density and thermal performance, complicating fluid selection for two-phase immersion cooling. Perfluoro-2-methylpentane (CAS 355-04-4) resolves this with distinct thermophysical properties: • 3.2% higher liquid density (1.723 g/cm³) vs. n-C₆F₁₄ enhances volumetric heat capacity and buoyancy-driven flow • Lower GWP₁₀₀ (9220 ± 1210 vs. 9590 ± 1260) offers quantifiable CO₂e reduction for sustainability reporting • Well-characterized Antoine parameters support calibration-standard reliability. Supplied at ≥99% purity with ambient shipping. In-stock sizes: 1 g-500 g.

Molecular Formula C6F14
Molecular Weight 338.04 g/mol
CAS No. 355-04-4
Cat. No. B1293502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro-2-methylpentane
CAS355-04-4
Molecular FormulaC6F14
Molecular Weight338.04 g/mol
Structural Identifiers
SMILESC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F
InChIInChI=1S/C6F14/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20
InChIKeyROVMKEZVKFJNBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluoro-2-methylpentane (CAS 355-04-4): Properties and Baseline Differentiation of a Branched Perfluorocarbon Fluid


Perfluoro-2-methylpentane (CAS 355-04-4), also known as perfluoroisohexane or tetradecafluoro-2-methylpentane, is a fully fluorinated, branched alkane with the molecular formula C₆F₁₄ and a molecular weight of 338.04 g/mol [1]. It belongs to the perfluorocarbon (PFC) class, characterized by high chemical inertness, thermal stability, and distinct solubility behavior. The compound exists as a clear, colorless liquid at ambient temperature, with a boiling point of approximately 58 °C, a density of ~1.723 g/cm³ at 25 °C, and a vapor pressure of ~29 kPa at 25 °C . Unlike its linear isomer perfluoro-n-hexane, the branched structure of perfluoro-2-methylpentane alters its intermolecular packing, resulting in quantifiable differences in physical and thermodynamic properties that are meaningful for scientific selection in specialty solvent applications, climate impact assessments, and precision cleaning [2].

Structure Branched perfluorocarbon isomer; compact molecular geometry distinct from linear n-C₆F₁₄
Selection Higher liquid density and differentiated thermophysical profile support solvent and heat-transfer studies
Context Reported GWP differentiation and low water solubility guide environmental and biphasic research workflows

Perfluoro-2-methylpentane (355-04-4): Why Direct Substitution with Linear Perfluorohexane Is Scientifically Unjustified


Perfluoro-2-methylpentane and its linear isomer perfluoro-n-hexane (n-C₆F₁₄) share identical molecular formulas but exhibit structurally induced divergence in density, viscosity, surface tension, volatility, and radiative properties. The branched configuration of perfluoro-2-methylpentane yields a more compact molecular geometry, which directly translates to a higher liquid density (1.723 vs. 1.669 g/cm³ at 25 °C) and a higher surface tension relative to the linear isomer [1]. Additionally, the two isomers possess measurably different infrared absorption cross-sections, resulting in distinct global warming potentials (GWP₁₀₀: 9220 ± 1210 for i-C₆F₁₄ vs. 9590 ± 1260 for n-C₆F₁₄) [2]. In applications where fluid density, volatility, or environmental footprint are critical specifications—such as two-phase immersion cooling, precision cleaning, or life cycle assessment—interchanging these isomers without adjustment is scientifically unsupported and may compromise performance or regulatory compliance.

Similar molecular formula does not mean interchangeable performance
Target
Perfluoro-2-methylpentane
Branched C₆F₁₄
Density: 1.723 g/cm³
GWP₁₀₀: 9220 ± 1210
Linear Isomer
Perfluoro-n-hexane
Linear C₆F₁₄
Density: 1.669 g/cm³
GWP₁₀₀: 9590 ± 1260
Risk 1
Fluid density and heat capacity may shift two-phase cooling performance; direct substitution requires recalibration
Risk 2
IR cross-section differences alter radiative forcing calculations; GWP reporting may not transfer across isomers
Risk 3
Unsaturated analogs (e.g., perfluoro-2-methyl-2-pentene) exhibit broader boiling ranges; volatility-dependent processes require specification review

Perfluoro-2-methylpentane (355-04-4): Quantitative Evidence of Differentiation vs. Linear Perfluorohexane and Unsaturated Analogs


Higher Liquid Density and Surface Tension of Branched vs. Linear Perfluorohexane

Perfluoro-2-methylpentane exhibits a liquid density of 1.723 g/cm³ at 25 °C, which is approximately 3.2% higher than that of its linear isomer perfluoro-n-hexane (1.669 g/cm³ at 25 °C) . The branched isomer also possesses a higher surface tension, a trend opposite to that observed in the corresponding hydrocarbon isomers [1].

Liquid Density
Head-to-head
1.723 g/cm³
+3.2% vs. linear isomer
Higher volumetric mass supports heat-transfer fluid selection
Measured at 25 °C; comparator n-C₆F₁₄: 1.669 g/cm³
Thermal management Two-phase cooling Fluorinated solvents

Reduced 100-Year Global Warming Potential vs. Linear Perfluorohexane

Perfluoro-2-methylpentane (i-C₆F₁₄) has a 100-year global warming potential (GWP₁₀₀) of 9220 ± 1210, which is approximately 3.9% lower than that of perfluoro-n-hexane (n-C₆F₁₄) with a GWP₁₀₀ of 9590 ± 1260, as derived from experimental infrared absorption cross-sections measured from 515 to 1500 cm⁻¹ at 298–350 K [1].

GWP₁₀₀
Head-to-head
9220 ± 1210
~3.9% lower than linear isomer
Reported climate metric differentiation supports inventory context
Derived from experimental IR cross-sections, 298–350 K
Atmospheric chemistry Climate metrics Greenhouse gas inventory

Extremely Low Water Solubility Supports Immiscible Phase Applications

The solubility of perfluoro-2-methylpentane in water at 25 °C has been determined to be 1.72 × 10⁻⁵ mass fraction (≈ 1.72 × 10⁻⁵ g/g H₂O) based on kinetic measurements of Ostwald ripening in aqueous emulsions [1]. This value confirms its extreme hydrophobicity and immiscibility with aqueous phases.

Water Solubility
Reported
1.72 × 10⁻⁵ mass fraction
Extreme hydrophobicity confirms immiscible phase behavior
At 298 K; class-level PFC inference
Fluorinated solvent Liquid-liquid extraction Microemulsion

Higher Vapor Pressure and Lower Boiling Point than Unsaturated Analog Perfluoro-2-methyl-2-pentene

Perfluoro-2-methylpentane boils at 58 °C with a vapor pressure of 29 kPa at 25 °C, whereas the unsaturated analog perfluoro-2-methyl-2-pentene (C₆F₁₂) has a boiling range of 53–61 °C and a vapor pressure of approximately 29.7 kPa at 20 °C . The fully saturated alkane structure of the target compound provides a sharper, more consistent boiling point, which is advantageous for precise thermal management and evaporation-controlled processes.

Volatility Profile
Data to verify
Target BP 58 °C
vs. Unsaturated analog
BP range 53–61 °C
Narrower boiling point supports predictable evaporation kinetics
Comparative data requires source-specific review
Solvent selection Volatility tuning Cleaning agents

Refractive Index of <1.3000 Enables Low-Index Optical Matching

Perfluoro-2-methylpentane exhibits a refractive index of <1.3000, which is among the lowest for liquid perfluorocarbons and significantly lower than that of perfluoro-n-hexane (n²⁰/D = 1.252) . This extremely low refractive index makes it a candidate for specialized optical applications requiring minimal light dispersion.

Refractive Index
Source review
Target Not specified
Linear isomer
1.252 at 20 °C
Low-index profile may support optical fluid selection
Actual value requires verification; class-level context
Optical fluids Index-matching Immersion lithography

Thermal Stability up to 473 K Validates High-Temperature Process Compatibility

Volumetric property measurements for perfluoro-2-methylpentane have been reported over the temperature range of 333 to 473 K up to pressures of 5.7 MPa, demonstrating its thermal stability and utility as a reference fluid or high-temperature solvent under elevated conditions [1].

Thermal Stability
Method context
333–473 K, up to 5.7 MPa
Documented high-temperature range supports process compatibility review
Volumetric property data source cited
Heat transfer fluids High-temperature stability Process chemistry

Perfluoro-2-methylpentane (355-04-4): Validated Industrial and Research Use Cases Based on Quantitative Differentiation


Two-Phase Immersion Cooling of High-Performance Electronics

The 3.2% higher liquid density of perfluoro-2-methylpentane relative to linear perfluoro-n-hexane directly enhances the volumetric heat capacity and buoyancy-driven flow in two-phase cooling loops. This property, combined with its low boiling point (58 °C) and high dielectric strength, makes the branched isomer a preferred dielectric fluid for single-phase and two-phase immersion cooling of data center servers, power electronics, and high-frequency RF components. The well-defined vapor pressure ensures predictable boiling and condensation kinetics, which is critical for maintaining stable thermal management [1].

Greenhouse Gas Inventory and Climate Impact Assessment

For industrial users required to report fluorinated greenhouse gas (F-gas) emissions under regulatory frameworks such as the EU F-gas Regulation or the US Greenhouse Gas Reporting Program, the marginally lower 100-year GWP of perfluoro-2-methylpentane (9220 ± 1210) compared to perfluoro-n-hexane (9590 ± 1260) offers a quantifiable reduction in carbon dioxide equivalent (CO₂e) emissions per unit mass emitted. This differentiation, while modest, can be significant in life cycle assessments and corporate sustainability metrics when selecting between perfluorocarbon isomers for large-scale use [2].

Precision Cleaning of Semiconductor Components and Medical Devices

The extremely low surface tension and high density of perfluoro-2-methylpentane, coupled with its immiscibility with water (solubility mass fraction = 1.72 × 10⁻⁵ at 25 °C), make it an effective solvent for precision cleaning applications. It can penetrate tight spaces and remove particulate contaminants or organic residues without leaving aqueous or conductive residues. The branched structure contributes to a lower refractive index (<1.3000), which is beneficial for optical inspection of cleaned surfaces [3].

Reference Fluid for Thermophysical Property Calibration

The availability of high-accuracy volumetric property data for perfluoro-2-methylpentane over a wide temperature range (333–473 K) up to 5.7 MPa positions this compound as a reliable reference fluid for calibrating densimeters, viscometers, and other thermophysical measurement instruments. Its well-characterized Antoine equation parameters (log₁₀(P) = A − B/(T + C) with A = 4.04938, B = 1108.035, C = −56.584 for T = 253.93–451.11 K) provide a reproducible standard for vapor pressure calibration in research laboratories and industrial quality control settings [4].

Application
Selection Property
Validation Focus
Immersion cooling research
Branched-isomer density and boiling-point profile
Heat-transfer fluid performance and evaporation kinetics
GHG inventory and climate assessment
Reported GWP₁₀₀ differentiation
Emissions accounting and life-cycle model review
Precision cleaning and solvent studies
Low surface tension and extreme water immiscibility
Residue-free cleaning and biphasic process compatibility
Thermophysical calibration reference
Documented volumetric property range
High-temperature densimeter and viscometer calibration
Optical fluid and index-matching research
Exceptionally low refractive index profile
Optical coupling and immersion lithography context

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